N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 941976-91-6
VCID: VC11904121
InChI: InChI=1S/C21H24FN3O4/c1-28-18-7-5-15(6-8-18)19(25-9-11-29-12-10-25)14-23-20(26)21(27)24-17-4-2-3-16(22)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
SMILES: COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol

N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide

CAS No.: 941976-91-6

Cat. No.: VC11904121

Molecular Formula: C21H24FN3O4

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide - 941976-91-6

Specification

CAS No. 941976-91-6
Molecular Formula C21H24FN3O4
Molecular Weight 401.4 g/mol
IUPAC Name N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Standard InChI InChI=1S/C21H24FN3O4/c1-28-18-7-5-15(6-8-18)19(25-9-11-29-12-10-25)14-23-20(26)21(27)24-17-4-2-3-16(22)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key JZTFMMFPYVUBLE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3
Canonical SMILES COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central ethanediamide group (-NHC(=O)C(=O)NH-\text{-NHC(=O)C(=O)NH-}) flanked by two distinct aromatic systems:

  • A 3-fluorophenyl group at the N'-position, contributing electronegativity and metabolic stability.

  • A 4-methoxyphenyl group linked to a morpholine ring at the N-position, enhancing solubility and bioavailability .

The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) introduces conformational rigidity, while the methoxy group on the phenyl ring modulates electronic effects.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H24FN3O4\text{C}_{21}\text{H}_{24}\text{FN}_3\text{O}_4
Molecular Weight401.4 g/mol
XLogP³2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count6

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-F stretch) .

  • NMR: Characteristic shifts include δ 7.2–7.5 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂ groups), and δ 3.2 ppm (methoxy -OCH₃) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Formation of the Morpholine-Ethyl Intermediate:
    Reaction of 4-methoxyphenylacetonitrile with morpholine in the presence of AlCl3\text{AlCl}_3, followed by reduction using LiAlH4\text{LiAlH}_4 .

  • Amide Coupling:
    Condensation of the intermediate with ethyl oxalyl chloride, followed by reaction with 3-fluoroaniline under basic conditions (e.g., Et3N\text{Et}_3\text{N}) .

Reaction Scheme:

4-MethoxyphenylacetonitrileAlCl3MorpholineIntermediateLiAlH4ReductionAmineEt3NEthyl Oxalyl ChlorideTarget Compound\text{4-Methoxyphenylacetonitrile} \xrightarrow[\text{AlCl}_3]{\text{Morpholine}} \text{Intermediate} \xrightarrow[\text{LiAlH}_4]{\text{Reduction}} \text{Amine} \xrightarrow[\text{Et}_3\text{N}]{\text{Ethyl Oxalyl Chloride}} \text{Target Compound}

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits inhibitory activity against c-Met kinase (IC₅₀ = 120 nM), a receptor tyrosine kinase implicated in tumor metastasis . Molecular docking studies reveal that the morpholine ring occupies the hydrophobic pocket of c-Met, while the fluorophenyl group forms π-π interactions with Phe-1133 .

Table 2: Biological Activity Profile

TargetActivity (IC₅₀/EC₅₀)Assay TypeSource
c-Met kinase120 nMFluorescence
SARS-CoV-2 spike/ACE2−9.2 kcal/molMolecular Docking

Pharmacokinetics and Toxicity

ADME Properties

  • Solubility: 12 µg/mL in aqueous buffer (pH 7.4), enhanced by the morpholine moiety .

  • Plasma Protein Binding: 89% in human plasma .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring .

Toxicity Screening

  • Acute Toxicity (LD₅₀): >500 mg/kg in murine models .

  • hERG Inhibition: Moderate (IC₅₀ = 8 µM), suggesting a potential cardiac risk at high doses .

Comparative Analysis with Structural Analogs

Analog 1: N'-(4-Fluorophenyl) Variant

  • Modification: Fluorine at the para position of the phenyl ring.

  • Effect: 30% reduced c-Met inhibition (IC₅₀ = 156 nM) due to altered π-π stacking .

Analog 2: Morpholine Replacement with Piperidine

  • Modification: Substitution of morpholine with piperidine.

  • Effect: 2-fold decrease in solubility (6 µg/mL) and 40% loss in antiviral activity .

Industrial Applications and Patents

Patent Landscape

  • EP2210607B1: Covers ethanediamide derivatives as c-Met inhibitors, including claims for oncology applications .

  • AU2010204461A1: Mentions morpholine-containing compounds for treating kinase-driven cancers .

Future Directions

Clinical Translation

  • Phase I Trials: Pending due to moderate hERG liability .

  • Combination Therapy: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1) are underway .

Structural Optimization

  • Goal: Reduce hERG affinity while maintaining kinase inhibition.

  • Strategy: Introduce polar substituents at the morpholine ring’s nitrogen atom .

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